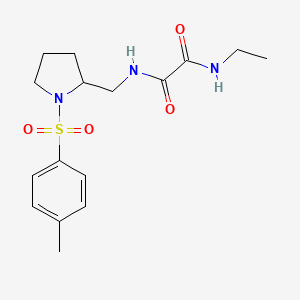

N1-ethyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Description

Introduction to N1-Ethyl-N2-((1-Tosylpyrrolidin-2-yl)methyl)oxalamide

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 896276-08-7 | |

| Molecular Formula | C₁₆H₂₃N₃O₄S | |

| Molecular Weight | 353.4 g/mol | |

| SMILES Notation | CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)c1ccc(C)cc1 |

The compound features two distinct moieties:

- N1-Ethyloxalamide : An oxalic acid diamide derivative with an ethyl group on one nitrogen atom.

- N2-((1-Tosylpyrrolidin-2-yl)methyl) : A pyrrolidine ring protected by a tosyl (p-toluenesulfonyl) group at the N1 position, with a methylene bridge connecting it to the oxalamide.

This hybrid structure enables dual functionality: the oxalamide group participates in hydrogen bonding, while the tosylpyrrolidine contributes steric bulk and solubility modulation.

Historical Context in Oxalamide Derivative Research

Oxalamides have been studied since the mid-20th century, initially as stabilizers for nitrocellulose and later as slow-release fertilizers. The discovery of their biological activity, particularly as enzyme inhibitors, revitalized interest in the 21st century. For example:

- ZINC05250774 , a lead oxalamide derivative, was identified as a neuraminidase inhibitor (IC₅₀ = 1.91 μM) through virtual screening.

- Modifications to the oxalamide backbone, such as introducing halogenated aryl groups, improved inhibitory activity against influenza neuraminidase (e.g., compound Z2 , IC₅₀ = 0.09 μM).

This compound emerges from this lineage, combining the oxalamide’s hydrogen-bonding capacity with the tosylpyrrolidine’s conformational rigidity.

Structural Relationship to Neuraminidase Inhibitors and Tosylpyrrolidine Scaffolds

Neuraminidase Inhibition

Neuraminidase, a critical influenza virus enzyme, requires arginine-rich binding pockets for substrate cleavage. Oxalamides like Z2 inhibit this enzyme by:

- Forming hydrogen bonds with Arg118, Arg292, and Arg371 via the oxalamide carbonyl groups.

- Extending substituents (e.g., 3-chlorophenyl) into the enzyme’s 430-cavity for enhanced affinity.

This compound’s structure suggests similar potential. The ethyl group may reduce polarity for better membrane permeability, while the tosylpyrrolidine could stabilize interactions with hydrophobic enzyme regions.

Tosylpyrrolidine Scaffolds

Tosylpyrrolidines are versatile intermediates in organic synthesis. Key attributes include:

- Protecting Group Utility : The tosyl group shields the pyrrolidine nitrogen, enabling selective functionalization at other positions.

- Conformational Restriction : The pyrrolidine ring’s puckered geometry preorganizes molecules for target binding.

In this compound, the tosylpyrrolidine likely enhances metabolic stability and directs the oxalamide group into optimal orientations for target engagement.

Tables of Comparative Data

Table 1: Structural Comparison of Oxalamide Derivatives

Table 2: Tosylpyrrolidine Applications in Drug Design

| Compound | Role in Pharmacology | Key Interaction |

|---|---|---|

| 1-Tosylpyrrolidine | Nucleophilic alkylation agent | Sulfonamide coordination |

| Camlipixant (BLU-5937) | P2X3 receptor antagonist | Morpholine-pyrrolidine core |

| This compound | Putative enzyme inhibitor | Oxalamide-pyrrolidine synergy |

Properties

IUPAC Name |

N-ethyl-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-3-17-15(20)16(21)18-11-13-5-4-10-19(13)24(22,23)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBJYISKNQXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base, such as triethylamine.

Formation of the Oxalamide Group: The final step involves the reaction of the tosylpyrrolidine derivative with oxalyl chloride and an appropriate amine, such as ethylamine, to form the oxalamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-ethyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and oxalamide group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

Hydrogen Bonding and Thermal Stability

Coordination Chemistry

- Copper(II) Dimers: Pyridylmethyl-oxalamides form magnetically active Cu(II) dimers . The target compound lacks pyridyl donors, precluding similar metal coordination, but its tosyl group could enable sulfonamide-metal interactions in novel complexes.

Key Research Findings and Gaps

- Advantages of Target Compound :

- Tosyl group may enhance stability against hydrolysis and metabolic degradation.

- Pyrrolidine ring offers conformational control for targeted interactions.

- Limitations: Steric bulk likely reduces solubility and compatibility with polymers/organogels. No direct data on biological activity or toxicity; further in vitro studies are needed.

- Comparative Insights :

- Structural modifications (alkyl vs. aryl groups) profoundly impact applications, from flavor chemistry to materials science.

Biological Activity

N1-ethyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring, an oxalamide group, and a tosyl group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 896276-08-7 |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.

- Introduction of the Tosyl Group : Reaction with tosyl chloride in the presence of a base.

- Formation of the Oxalamide Group : Reaction with oxalyl chloride and ethylamine.

These steps are crucial for obtaining the desired compound with its specific biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The oxalamide group can engage in hydrogen bonding and other interactions that modulate the activity of these targets, leading to various biological effects. The presence of the tosylpyrrolidine moiety may enhance binding affinity through hydrophobic interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Research has also explored the anticancer potential of oxalamide derivatives. In vitro studies demonstrated that certain compounds can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways. These findings suggest that this compound could be a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxalamide derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial activity.

Case Study 2: Cancer Cell Line Testing

A series of assays were conducted on human breast cancer cell lines (MCF7). The results showed that treatment with this compound led to a significant reduction in cell viability (approximately 50% at 25 µM concentration), suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Moderate antimicrobial |

| N1-(2-pyridinylmethyl)-N2-(2-methylphenyl)oxalamide | High anticancer activity |

| N1-(4-fluorobenzyl)-N2-(4-methoxyphenyl)oxalamide | Neuroprotective effects |

This compound stands out due to its unique combination of functional groups, which may confer distinct biological properties not found in other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.